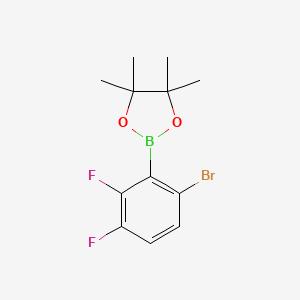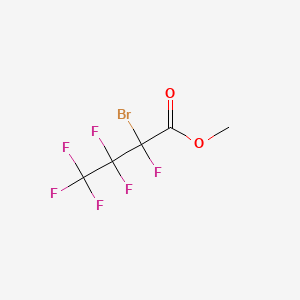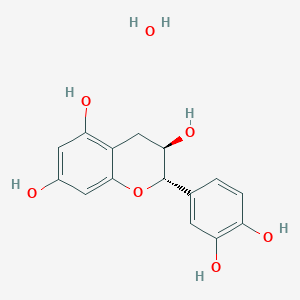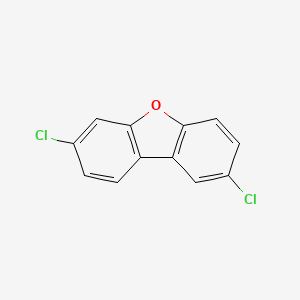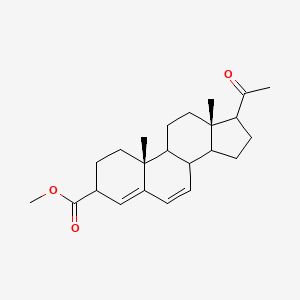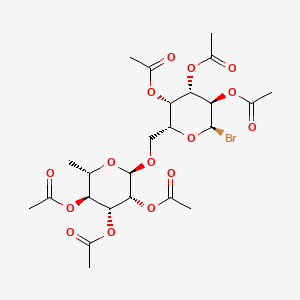
Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac is a complex carbohydrate derivative that features multiple acetylated and brominated sugar units
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac typically involves multiple steps of glycosylation, acetylation, and bromination reactions. The process begins with the protection of hydroxyl groups on the sugar units, followed by selective glycosylation to form the desired glycosidic linkages. Acetylation is then performed to introduce acetyl groups at specific positions, and bromination is carried out under controlled conditions to add bromine atoms to the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.
Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
科学研究应用
Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful for studying carbohydrate-protein interactions and glycosylation processes.
Industry: It can be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism by which Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may bind to carbohydrate-binding proteins, influencing cellular processes such as signal transduction or immune response. The pathways involved could include glycosylation pathways or receptor-mediated signaling cascades.
相似化合物的比较
Similar Compounds
Rha2Ac3Ac4Ac(a1-6)a-Gal1Ac3Ac4Ac: Similar structure but lacks bromine atoms.
Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac: Similar structure but with fewer acetyl groups.
Uniqueness
Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac is unique due to its specific pattern of acetylation and bromination, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of these modifications on biological and chemical properties.
属性
分子式 |
C24H33BrO15 |
|---|---|
分子量 |
641.4 g/mol |
IUPAC 名称 |
[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methoxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C24H33BrO15/c1-9-17(34-10(2)26)19(36-12(4)28)22(39-15(7)31)24(33-9)32-8-16-18(35-11(3)27)20(37-13(5)29)21(23(25)40-16)38-14(6)30/h9,16-24H,8H2,1-7H3/t9-,16+,17-,18-,19+,20-,21+,22+,23-,24+/m0/s1 |
InChI 键 |
GBGHLFUIUWTQNT-XEFHJVKISA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)Br)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)Br)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


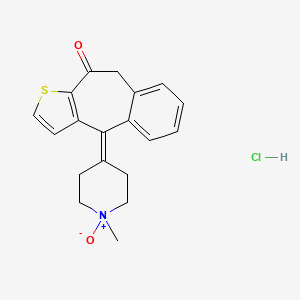
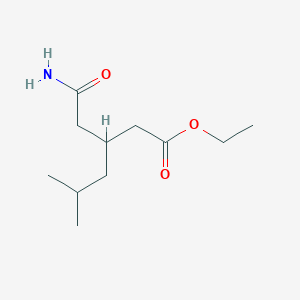
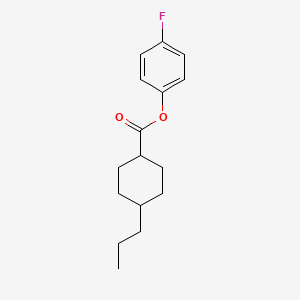
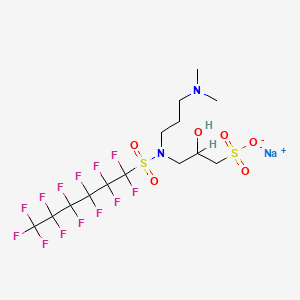
![(4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole](/img/structure/B13413975.png)
![5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide](/img/structure/B13413980.png)
![Methyl[(oxiran-2-yl)methyl]amine](/img/structure/B13413995.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt](/img/structure/B13413999.png)

